1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thiourea group, which is a functional group containing sulfur, nitrogen, and carbon, and is often utilized in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-fluoro-2-methyl-1H-indole.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with carbon disulfide and an alkylating agent to form the corresponding isothiocyanate intermediate.
Coupling Reaction: The isothiocyanate intermediate is then reacted with 5-fluoro-2-methyl-1H-indole in the presence of a base, such as triethylamine, to yield the final thiourea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea: Lacks the methyl group on the indole ring.
1-(3,4-Dichlorophenyl)-3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]thiourea: Substitutes the fluorine atom with chlorine.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is unique due to the specific combination of substituents on the phenyl and indole rings, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms, along with the methyl group, can enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FN3S/c1-10-13(14-8-11(21)2-5-17(14)23-10)6-7-22-18(25)24-12-3-4-15(19)16(20)9-12/h2-5,8-9,23H,6-7H2,1H3,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXMYMIZXRSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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